N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-4-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-3-32(28,29)20-12-9-18(10-13-20)23(27)26(16-17-7-5-4-6-8-17)24-25-21-14-11-19(30-2)15-22(21)31-24/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTZFVKHACYTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Ethylsulfonyl Group Addition: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride.
Methoxybenzo[d]thiazol-2-yl Group Addition: This group can be introduced through a condensation reaction involving a methoxybenzo[d]thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has been studied for its anticancer properties. Research indicates that benzothiazole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results against human breast adenocarcinoma (MCF-7), gastric cancer (MNK-45), and lung cancer (NCI-H226) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory and Analgesic Properties
The compound's structural features suggest potential anti-inflammatory and analgesic activities. Sulfonamide derivatives are known for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . This positions this compound as a candidate for further exploration in pain management therapies.
Antimicrobial Effects
Research has identified thiazole derivatives as having antimicrobial properties, which may extend to this compound. Studies have reported that modifications to the thiazole core can enhance activity against various bacterial and fungal strains, suggesting that this compound could be effective in treating infections .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the benzothiazole core followed by the introduction of the ethylsulfonyl and benzamide moieties through coupling reactions facilitated by catalysts such as palladium on carbon.
Structural Characteristics
The compound's molecular structure can be represented as follows:Key structural data include:
- Functional Groups : Ethylsulfonyl group, methoxy group on the benzothiazole ring.
- Molecular Connectivity : The arrangement of atoms suggests potential interactions with biological targets involved in inflammation and cancer pathways.
In Vitro Studies
Recent studies have focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. For example:
- A study reported an IC50 value of 0.57 µM against MCF-7 cells, indicating potent anticancer activity .
- Another evaluation demonstrated significant inhibition of cell growth in human leukemia cells (THP-1), underscoring its potential as an anticancer agent.
Structure-Activity Relationship (SAR) Analysis
SAR studies have highlighted that specific substitutions on the benzothiazole ring significantly influence the biological activity of derivatives. For instance, electron-withdrawing groups at certain positions enhance anticancer potency while maintaining low cytotoxicity in normal cells .
Mechanism of Action
The mechanism of action of N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzamide Core
Ethylsulfonyl vs. Sulfonamide/Sulfamoyl Groups
- Sulfonamide Derivatives (e.g., Compound 21 in ): 4-Amino-N-(6-methoxybenzo[d]thiazol-2-yl)benzenesulfonamide (20) and its Schiff base derivative (21) feature sulfonamide linkages. These groups enable hydrogen bonding, which may enhance binding to targets like carbonic anhydrase or antimicrobial receptors .
- Sulfamoyl (): 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide contains a sulfamoyl group, which introduces both hydrogen bonding and steric bulk compared to the target’s ethylsulfonyl .
Benzyl Group vs. Smaller Alkyl/Aryl Substituents
Modifications on the Benzothiazole Ring
6-Methoxy vs. Hydroxy/Nitro Substituents
- The 6-methoxy group in the target compound provides moderate electron-donating effects, contrasting with the hydroxy group in N-benzyl-4-(3-(6-hydroxybenzo[d]thiazol-2-yl)ureido)benzamide (). The latter may participate in stronger hydrogen bonding but is prone to metabolic oxidation .
Thiazole-Linked Triazoles (–10)
- Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j) incorporate triazole rings, enhancing antimicrobial activity via π-π stacking and metal coordination. The target compound lacks this feature but retains the 6-methoxybenzo[d]thiazole core, suggesting divergent biological targets .
Spectral and Physicochemical Properties
Biological Activity
N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941925-82-2 |
| Molecular Formula | CHNOS |
| Molecular Weight | 466.6 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available benzothiazole derivatives. The process includes the formation of the benzamide linkage through acylation reactions and subsequent modifications to introduce the ethylsulfonyl and methoxy groups.
Anti-inflammatory Activity
Research indicates that benzothiazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, a related compound demonstrated a marked decrease in inflammation markers in cell lines treated with carrageenan-induced edema models .
Anticancer Activity
Benzothiazole derivatives are increasingly recognized for their anticancer potential. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). For example, a derivative with a similar benzothiazole core exhibited significant cytotoxic effects at low micromolar concentrations, inducing apoptosis and cell cycle arrest .
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against common bacterial strains. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition observed in tests against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Case Studies
- Anti-inflammatory Evaluation : A study involving a series of benzothiazole derivatives highlighted that those with ethylsulfonyl substitutions showed improved anti-inflammatory responses compared to their parent compounds. The most potent derivative exhibited a 44% reduction in inflammation at a dosage of 50 mg/kg .
- Anticancer Screening : Another investigation assessed various benzothiazole derivatives for their anticancer activity. The compound analogous to this compound was found to significantly inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiazole and benzamide moieties in N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide?
- Methodology : The synthesis of benzothiazole derivatives often involves coupling reactions between substituted anilines and thioureas or thioamides under acidic or catalytic conditions. For example, benzamide-thiazole hybrids can be synthesized via a multi-step process:
Thiazole ring formation : React 6-methoxybenzo[d]thiazol-2-amine with a benzoyl chloride derivative under basic conditions (e.g., K₂CO₃) to form the benzamide core .
Sulfonation : Introduce the ethylsulfonyl group at the 4-position of the benzamide using sulfonyl chloride reagents in dichloromethane or DMF .
N-benzylation : Perform alkylation with benzyl bromide in the presence of a base (e.g., NaH) to install the N-benzyl group .
- Validation : Confirm intermediate purity via HPLC (≥98%) and structural integrity via ¹H/¹³C NMR (e.g., δ 7.89 ppm for aromatic protons) .
Q. How can researchers validate the structural integrity of intermediates during synthesis?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and sulfonyl groups (δ ~3.1 ppm for ethylsulfonyl CH₂) .
- HPLC : Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients, targeting ≥95% purity .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
Advanced Research Questions
Q. What strategies address low yields in the sulfonation step of N-benzyl-4-(ethylsulfonyl)benzamide intermediates?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or iodine to enhance electrophilic substitution at the 4-position .
- Solvent optimization : Compare yields in polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). DMF may improve sulfonyl chloride reactivity .
- Temperature control : Reactions at 0–5°C reduce side products like over-sulfonated derivatives .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodology :
- Analog synthesis : Modify the methoxy group (6-position) to ethoxy or halogens (Cl, F) to assess electronic effects .
- Benzamide substitution : Replace the N-benzyl group with cyclohexyl or pyridinyl moieties to evaluate hydrophobic/hydrophilic balance .
- Biological testing : Screen analogs for kinase inhibition (e.g., Dyrk1A) or anti-inflammatory activity using in vitro assays (IC₅₀ values) .
- Key findings : Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved metabolic stability .
Q. What analytical techniques resolve discrepancies in biological activity between batches?
- Methodology :
- X-ray crystallography : Determine if polymorphic forms (e.g., amorphous vs. crystalline) affect solubility and bioavailability .
- LC-MS/MS : Quantify trace impurities (e.g., des-methyl byproducts) that may antagonize target binding .
- DSC/TGA : Assess thermal stability differences correlated with batch-to-batch variability .
Methodological Challenges and Solutions
Q. How can researchers improve the aqueous solubility of this hydrophobic compound for in vivo studies?
- Approach :
- Prodrug design : Introduce phosphate or glycoside groups at the methoxy position for enzymatic cleavage in vivo .
- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance dissolution rates .
- Co-solvent systems : Test DMSO/PBS (10:90) or cyclodextrin complexes for preclinical dosing .
Q. What computational tools predict off-target interactions of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic liability .
- Pharmacophore modeling : Identify shared motifs with known kinase inhibitors (e.g., ATP-binding pockets) using Schrödinger Suite .
- MD simulations : Simulate binding stability with Dyrk1A over 100 ns to prioritize analogs with lower RMSD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
